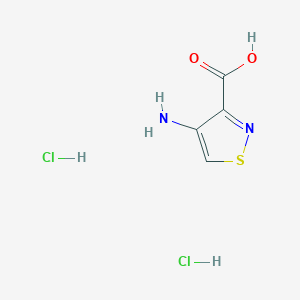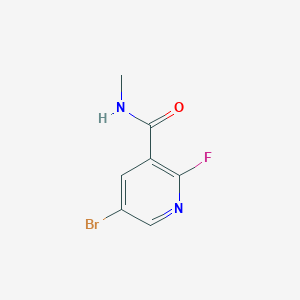
5-Bromo-2-fluoro-N-methylnicotinamide
Vue d'ensemble
Description
5-Bromo-2-fluoro-N-methylnicotinamide (BFMN) is an organic compound. It has a CAS Number of 1310416-54-6 and a molecular weight of 233.04 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-N-methylnicotinamide is C7H6BrFN2O . The average mass is 233.038 Da and the mono-isotopic mass is 231.964752 Da .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-N-methylnicotinamide is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Studies :
- Sutherland & Gallagher (2003) demonstrated a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid, a derivative of 5-bromo-2-fluoropyridine, in high yield. This compound was used to synthesize 3,5-disubstituted 2-fluoropyridines and 2-pyridones, illustrating the chemical versatility of fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Biological and Pharmacological Research :
- Kulikowski & Shugar (1979) investigated the methylation and tautomerism of 1-substituted 5-fluorocytosines, which are structurally related to 5-bromo-2-fluoro-N-methylnicotinamide. Their study provides insights into the basicity and tautomeric equilibrium constants of these compounds, which could be relevant for understanding the properties of 5-bromo-2-fluoro-N-methylnicotinamide (Kulikowski & Shugar, 1979).
- Watanabe et al. (1983) synthesized 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which included fluorine and bromine substitutions. These compounds showed potent anti-herpes virus activity, highlighting the potential of halogenated pyridine derivatives in antiviral research (Watanabe et al., 1983).
Cancer Research and Therapeutics :
- Nduka & Shall (1980) explored the effects of 5-methylnicotinamide, which is structurally related to 5-Bromo-2-fluoro-N-methylnicotinamide, on mouse lymphoma cells. Their findings contribute to the understanding of poly(ADP-ribose) synthetase inhibition, potentially relevant for cancer therapeutics (Nduka & Shall, 1980).
Analytical Chemistry and Metabolism Studies :
- Rosowsky et al. (1981) conducted a study on the synthesis of acyclonucleoside derivatives of 5-fluorouracil, including analyses of metabolic pathways. This research is relevant for understanding the metabolic behavior of fluorinated pyridine compounds (Rosowsky et al., 1981).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause harm by inhalation, contact with skin, and if swallowed . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVKLDAAARXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-N-methylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



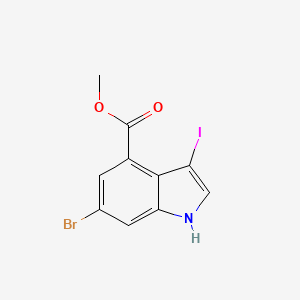
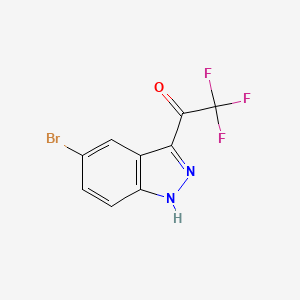
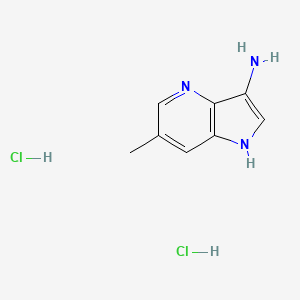
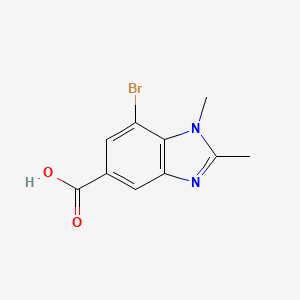

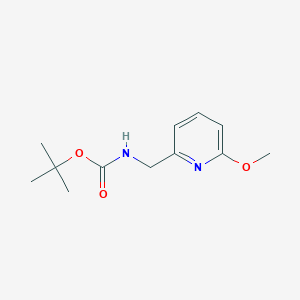
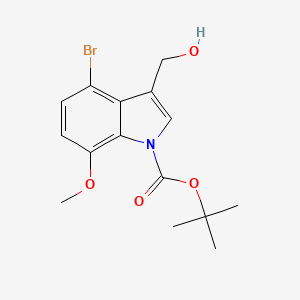
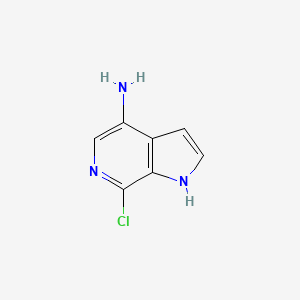
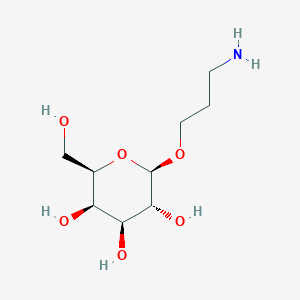
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)

![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
